molecular formula C19H16O4 B285167 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one

7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one

Cat. No.: B285167
M. Wt: 308.3 g/mol
InChI Key: ILRTXBBZKAVHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is a yellowish powder that is soluble in organic solvents such as ethanol and acetone. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and cosmetics.

Mechanism of Action

The mechanism of action of 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is not fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are responsible for its therapeutic effects. This compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the growth of cancer cells, and improve cognitive function. This compound has also been studied for its potential use in the treatment of skin disorders such as acne and eczema.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one in lab experiments include its low toxicity and high solubility in organic solvents. However, its limited availability and high cost can be a limitation.

Future Directions

There are several future directions for the study of 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one. One potential direction is the development of novel synthetic methods for the production of this compound. Another direction is the study of its potential applications in agriculture, such as its use as a natural pesticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in medicine.

Synthesis Methods

The synthesis of 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one can be achieved through several methods. One of the most common methods involves the reaction of 4-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 7-hydroxycoumarin in the presence of a catalyst such as p-toluenesulfonic acid to yield the desired compound.

Scientific Research Applications

7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has been the subject of several scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

3-(4-methylphenoxy)-7-prop-2-enoxychromen-4-one

InChI

InChI=1S/C19H16O4/c1-3-10-21-15-8-9-16-17(11-15)22-12-18(19(16)20)23-14-6-4-13(2)5-7-14/h3-9,11-12H,1,10H2,2H3

InChI Key

ILRTXBBZKAVHKI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC=C

Canonical SMILES

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC=C

Origin of Product

United States

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